molecular formula C9H12N2O4 B2569762 3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid CAS No. 77695-84-2

3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Cat. No.: B2569762
CAS No.: 77695-84-2
M. Wt: 212.205
InChI Key: BJIFBNVBGXIYIB-UHFFFAOYSA-N
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Description

3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid can be achieved through a Biginelli-type reaction. This involves the condensation of an aryl aldehyde with barbituric acid and urea or thiourea in the presence of a catalyst such as ceric ammonium nitrate . The reaction typically proceeds under mild conditions, making it an efficient method for producing the compound.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of high-throughput screening techniques can also help in identifying the most efficient catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Alkylation: Cyanoalkylation products.

    Cycloaddition: Unsaturated cyclic sulfones and other bicyclic structures.

Mechanism of Action

The mechanism of action of 3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with various molecular targets. The compound can act as a nucleophile in alkylation reactions, forming covalent bonds with electrophilic centers. In biological systems, its derivatives may inhibit specific enzymes or interact with cellular receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of a butyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and organic materials .

Properties

IUPAC Name

3-butyl-2,6-dioxopyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-2-3-4-11-6(8(13)14)5-7(12)10-9(11)15/h5H,2-4H2,1H3,(H,13,14)(H,10,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIFBNVBGXIYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC(=O)NC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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